molecular formula C11H18ClNO2 B1419064 {2-[4-(2-Methoxyethoxy)phenyl]ethyl}amine hydrochloride CAS No. 1201633-53-5

{2-[4-(2-Methoxyethoxy)phenyl]ethyl}amine hydrochloride

Cat. No.: B1419064
CAS No.: 1201633-53-5
M. Wt: 231.72 g/mol
InChI Key: JOCJGQXYTDYOSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-[4-(2-Methoxyethoxy)phenyl]ethyl}amine hydrochloride is a chemical compound with the molecular formula C11H17NO2·HCl.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[4-(2-Methoxyethoxy)phenyl]ethyl}amine hydrochloride typically involves the reaction of 4-(2-Methoxyethoxy)benzeneethanamine with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure crystalline form.

Chemical Reactions Analysis

Types of Reactions

{2-[4-(2-Methoxyethoxy)phenyl]ethyl}amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives .

Mechanism of Action

The mechanism of action of {2-[4-(2-Methoxyethoxy)phenyl]ethyl}amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{2-[4-(2-Methoxyethoxy)phenyl]ethyl}amine hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its ability to form a hydrochloride salt enhances its solubility and stability, making it suitable for various applications in research and industry.

Properties

IUPAC Name

2-[4-(2-methoxyethoxy)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.ClH/c1-13-8-9-14-11-4-2-10(3-5-11)6-7-12;/h2-5H,6-9,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCJGQXYTDYOSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{2-[4-(2-Methoxyethoxy)phenyl]ethyl}amine hydrochloride
Reactant of Route 2
Reactant of Route 2
{2-[4-(2-Methoxyethoxy)phenyl]ethyl}amine hydrochloride
Reactant of Route 3
Reactant of Route 3
{2-[4-(2-Methoxyethoxy)phenyl]ethyl}amine hydrochloride
Reactant of Route 4
Reactant of Route 4
{2-[4-(2-Methoxyethoxy)phenyl]ethyl}amine hydrochloride
Reactant of Route 5
Reactant of Route 5
{2-[4-(2-Methoxyethoxy)phenyl]ethyl}amine hydrochloride
Reactant of Route 6
Reactant of Route 6
{2-[4-(2-Methoxyethoxy)phenyl]ethyl}amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.